An In-Depth Technical Guide to N-(2,4-Dinitrophenyl)-L-alanine for Researchers and Drug Development Professionals
An In-Depth Technical Guide to N-(2,4-Dinitrophenyl)-L-alanine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(2,4-Dinitrophenyl)-L-alanine (DNP-Ala-OH), a cornerstone reagent in protein chemistry and a versatile building block in synthetic organic chemistry. We will delve into its fundamental properties, synthesis, and key applications, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.
Introduction: A Legacy of Innovation in Protein Chemistry
N-(2,4-Dinitrophenyl)-L-alanine belongs to the class of dinitrophenyl (DNP) amino acids, which hold a significant place in the history of biochemistry. The introduction of the 2,4-dinitrophenyl group as a chemical tag for amino acids by Frederick Sanger revolutionized the field of protein sequencing.[1] Sanger's pioneering work on the structure of insulin, which earned him the Nobel Prize in Chemistry in 1958, relied on the reaction of 1-fluoro-2,4-dinitrobenzene (FDNB), now famously known as Sanger's reagent, with the N-terminal amino groups of peptides.[1] This reaction forms a stable, yellow-colored DNP-amino acid derivative that can withstand acid hydrolysis, allowing for the identification of the initial amino acid in a polypeptide chain.[1]
The core utility of the DNP group lies in its strong electron-withdrawing nature, which facilitates nucleophilic aromatic substitution.[1] This inherent reactivity, coupled with its chromophoric properties, has cemented the role of DNP-amino acids, including N-(2,4-Dinitrophenyl)-L-alanine, as indispensable tools in the modern biochemistry and drug discovery laboratory.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(2,4-Dinitrophenyl)-L-alanine is paramount for its effective use in research. These properties dictate its solubility, reactivity, and analytical characteristics.
| Property | Value | Source(s) |
| CAS Number | 1655-52-3 | [1][2][3] |
| Molecular Formula | C9H9N3O6 | [1][2][3] |
| Molecular Weight | 255.18 g/mol | [1][3][4] |
| Appearance | Light yellow to yellow to orange powder/crystal | [5] |
| Melting Point | 175-178 °C (decomposes) | [3] |
| Solubility | Soluble in methanol | |
| Storage Conditions | -20°C | [3] |
Synthesis of N-(2,4-Dinitrophenyl)-L-alanine
The synthesis of N-(2,4-Dinitrophenyl)-L-alanine is a classic example of nucleophilic aromatic substitution. The reaction involves the nucleophilic attack of the amino group of L-alanine on the electron-deficient aromatic ring of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent).
Reaction Mechanism
The reaction proceeds via the following steps:
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Deprotonation of the Amino Group: In a mildly alkaline solution, the amino group of L-alanine is deprotonated, increasing its nucleophilicity.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of L-alanine attacks the carbon atom of the C-F bond in 1-fluoro-2,4-dinitrobenzene.
-
Formation of a Meisenheimer Complex: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed.
-
Elimination of Fluoride: The complex stabilizes by eliminating a fluoride ion, resulting in the formation of the stable N-(2,4-Dinitrophenyl)-L-alanine.
Caption: Synthesis of N-(2,4-Dinitrophenyl)-L-alanine.
Detailed Experimental Protocol
This protocol is a self-validating system designed for the reliable synthesis of N-(2,4-Dinitrophenyl)-L-alanine in a research setting.
Materials:
-
L-Alanine
-
1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Distilled water
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Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
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Rotary evaporator
-
pH paper or pH meter
-
Thin-layer chromatography (TLC) supplies (silica gel plates, developing chamber, UV lamp)
Procedure:
-
Dissolution of L-Alanine: In a 100 mL round-bottom flask, dissolve 1.0 g of L-alanine in 20 mL of a 5% (w/v) aqueous solution of sodium bicarbonate. Gently warm the mixture if necessary to aid dissolution.
-
Addition of Sanger's Reagent: In a separate container, prepare a solution of 1.5 g of 1-fluoro-2,4-dinitrobenzene in 30 mL of ethanol.
-
Reaction: Add the ethanolic solution of Sanger's reagent to the L-alanine solution with continuous stirring.
-
Incubation: Stir the reaction mixture at room temperature for 2 hours. The formation of the yellow DNP-alanine derivative should be visually apparent.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. Spot the reaction mixture, along with standards of L-alanine and Sanger's reagent, on a silica gel plate. A suitable solvent system for development is butanol:acetic acid:water (4:1:1). The product, N-(2,4-Dinitrophenyl)-L-alanine, will appear as a new, yellow spot with a lower Rf value than Sanger's reagent.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the mixture twice with 20 mL portions of diethyl ether to remove any unreacted Sanger's reagent. Discard the ether layers.
-
Carefully acidify the aqueous layer to approximately pH 2 with 2M HCl. This will precipitate the N-(2,4-Dinitrophenyl)-L-alanine.
-
-
Isolation and Purification:
-
Collect the yellow precipitate by vacuum filtration and wash it with cold distilled water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure N-(2,4-Dinitrophenyl)-L-alanine.
-
-
Drying and Characterization: Dry the purified product in a desiccator under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and IR) to confirm its identity and purity.
Key Applications in Research and Development
N-(2,4-Dinitrophenyl)-L-alanine is a versatile molecule with applications spanning from fundamental protein chemistry to the development of novel therapeutics.
N-Terminal Amino Acid Analysis
The foundational application of DNP-amino acids is in the Edman degradation, a method for sequencing peptides from the N-terminus. While largely superseded by automated sequencing and mass spectrometry, the principles of N-terminal derivatization remain fundamental in protein analysis. The yellow color of DNP-derivatives allows for easy detection and quantification by spectrophotometry.
Precursor for Heterocyclic Synthesis
N-(2,4-Dinitrophenyl)-L-alanine serves as a key precursor in the synthesis of 2-substituted 5-nitro-1H-benzimidazole-3-oxides. These heterocyclic compounds have garnered significant interest due to their potential antibacterial properties. The synthesis involves a base-catalyzed cyclization of the DNP-amino acid.
Caption: Synthesis of a benzimidazole-N-oxide from DNP-alanine.
Development of Enzyme Inhibitors
The dinitrophenyl group can be incorporated into peptide-based inhibitors to target specific enzymes. For instance, DNP-labeled peptidyl diazomethyl ketones have been synthesized and shown to be effective irreversible inhibitors of cysteine proteases, such as cathepsins. These inhibitors exhibit second-order rate constants in the range of 10² M⁻¹s⁻¹.
Hapten for Immunological Studies
The DNP group is a widely used hapten in immunology. When conjugated to a carrier protein, DNP can elicit a strong antibody response. N-(2,4-Dinitrophenyl)-L-alanine and other DNP-amino acids can be used to study the specificity and affinity of anti-DNP antibodies. Furthermore, fluorescent analogs of DNP-alanine, such as 4-(α-N-L-alanine)-NBD (NBDA), are valuable tools for detecting and characterizing anti-nitroaromatic antibodies.
Analytical Methodologies
The chromophoric nature of the DNP group simplifies the analysis of N-(2,4-Dinitrophenyl)-L-alanine and its derivatives.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring the synthesis and assessing the purity of N-(2,4-Dinitrophenyl)-L-alanine.
Protocol for TLC Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Solvent System): A mixture of n-butanol, acetic acid, and water in a 4:1:1 (v/v/v) ratio is a common choice.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol.
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent to ascend the plate.
-
Visualization: The yellow spot of N-(2,4-Dinitrophenyl)-L-alanine is visible under daylight. For enhanced visualization, the plate can be viewed under a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative and high-resolution method for the analysis of N-(2,4-Dinitrophenyl)-L-alanine.
Protocol for HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is effective. A typical gradient might start at 10% acetonitrile and increase to 90% acetonitrile over 20-30 minutes.
-
Detection: UV detection at a wavelength of 360 nm is optimal for the DNP chromophore.
-
Quantification: The concentration of N-(2,4-Dinitrophenyl)-L-alanine can be determined by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of the pure compound.
Biological Considerations: Metabolism and Potential Toxicity
While N-(2,4-Dinitrophenyl)-L-alanine itself has not been extensively studied for its metabolism and toxicity, insights can be drawn from the related compound, 2,4-dinitrophenol (2,4-DNP). 2,4-DNP is known to be metabolized in the body, primarily by the reduction of its nitro groups to form amino-nitrophenols and diaminophenols.[1] These metabolites can then be conjugated and excreted.[1]
It is plausible that N-(2,4-Dinitrophenyl)-L-alanine undergoes similar metabolic transformations. The alanine moiety may be cleaved, and the resulting 2,4-dinitrophenyl group could enter the same metabolic pathway as 2,4-DNP.
Cellular Uptake: As a derivatized amino acid, N-(2,4-Dinitrophenyl)-L-alanine is likely to be transported into cells via amino acid transporters. The L-configuration of the alanine backbone suggests that it may be a substrate for transporters that recognize L-amino acids.
Toxicity: 2,4-DNP is a well-known uncoupler of oxidative phosphorylation, leading to a rapid increase in metabolic rate and body temperature. While the toxicity of N-(2,4-Dinitrophenyl)-L-alanine has not been specifically determined, its potential to release 2,4-DNP through metabolic processes warrants careful handling and appropriate safety precautions in a laboratory setting. Researchers should always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion and Future Perspectives
N-(2,4-Dinitrophenyl)-L-alanine, a molecule with a rich history, continues to be a valuable tool for researchers in chemistry, biochemistry, and drug discovery. Its straightforward synthesis, well-defined reactivity, and inherent analytical tractability make it a versatile building block and analytical reagent.
Future research may explore the development of novel therapeutic agents based on the benzimidazole scaffold derived from DNP-alanine. Furthermore, the use of DNP-alanine and its analogs in the design of sophisticated probes for studying biological systems, such as enzyme activity and antibody-antigen interactions, remains a promising avenue of investigation. As our understanding of biological processes becomes more nuanced, the creative application of well-established chemical tools like N-(2,4-Dinitrophenyl)-L-alanine will undoubtedly continue to drive scientific progress.
References
- Grokipedia. Dinitrophenyl.
- Santa Cruz Biotechnology. N-(2,4-Dinitrophenyl)-L-alanine | CAS 1655-52-3.
- Echemi. n-(2,4-dinitrophenyl)-l-alanine.
- TCI Chemicals. N-(2,4-Dinitrophenyl)-L-alanine 1655-52-3.
- ChemicalBook. N-(2,4-DINITROPHENYL)-L-ALANINE | 1655-52-3.
- PubChem. N-(2,4-Dinitrophenyl)-L-alanine.
Sources
- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. N-(2,4-Dinitrophenyl)-L-alanine | C9H9N3O6 | CID 5464517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. labsolu.ca [labsolu.ca]
